(1H-Pyrazolo[4,3-b]pyridin-6-yl)methanamine
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Overview
Description
(1H-Pyrazolo[4,3-b]pyridin-6-yl)methanamine is a heterocyclic compound that belongs to the family of pyrazolopyridines. These compounds are characterized by a fused ring system consisting of a pyrazole ring and a pyridine ring. The unique structure of this compound makes it an interesting subject for research in various scientific fields, including chemistry, biology, and medicine.
Scientific Research Applications
(1H-Pyrazolo[4,3-b]pyridin-6-yl)methanamine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and as a catalyst in chemical reactions
Mechanism of Action
Future Directions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1H-Pyrazolo[4,3-b]pyridin-6-yl)methanamine typically involves the formation of the pyrazolopyridine core followed by the introduction of the methanamine group. One common method involves the cyclization of a preformed pyrazole with a pyridine derivative under acidic conditions. For example, the reaction of diphenylhydrazone with pyridine in the presence of iodine can yield the desired pyrazolopyridine structure .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes that are optimized for large-scale production. These processes often include the use of automated reactors and continuous flow systems to ensure high yield and purity of the final product. The specific conditions and reagents used in industrial production can vary depending on the desired scale and application of the compound .
Chemical Reactions Analysis
Types of Reactions
(1H-Pyrazolo[4,3-b]pyridin-6-yl)methanamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH can significantly influence the outcome of these reactions .
Major Products
The major products formed from the reactions of this compound depend on the specific reaction type. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
Comparison with Similar Compounds
Similar Compounds
1H-Pyrazolo[3,4-b]pyridine: Another member of the pyrazolopyridine family with similar structural features.
1H-Pyrazolo[4,3-c]pyridine: A related compound with a different fusion pattern of the pyrazole and pyridine rings.
1H-Pyrazolo[1,5-a]pyridine: Another isomer with distinct chemical properties
Uniqueness
(1H-Pyrazolo[4,3-b]pyridin-6-yl)methanamine is unique due to its specific ring fusion pattern and the presence of the methanamine group, which can impart distinct chemical and biological properties.
Properties
IUPAC Name |
1H-pyrazolo[4,3-b]pyridin-6-ylmethanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N4/c8-2-5-1-6-7(9-3-5)4-10-11-6/h1,3-4H,2,8H2,(H,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFNWVJROYNXXMZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC2=C1NN=C2)CN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10721436 |
Source
|
Record name | 1-(1H-Pyrazolo[4,3-b]pyridin-6-yl)methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10721436 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1260666-23-6 |
Source
|
Record name | 1-(1H-Pyrazolo[4,3-b]pyridin-6-yl)methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10721436 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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